2,6-Dimethyl-L-tyrosine
Overview
Description
2,6-Dimethyl-L-tyrosine (Dmt) is a derivative of the amino acid tyrosine . It has the molecular formula C11H15NO3 . This compound enhances the receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides .
Synthesis Analysis
The synthesis of 2,6-Dimethyl-L-tyrosine involves a short, three-step process. This includes a microwave-assisted Negishi coupling for the key carbon-carbon bond-forming step . The synthesis process is also used for the expedient synthesis of other unnatural tyrosine derivatives .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-L-tyrosine consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 209.242 Da and the monoisotopic mass is 209.105194 Da .Physical And Chemical Properties Analysis
2,6-Dimethyl-L-tyrosine has a density of 1.2±0.1 g/cm3, a boiling point of 412.8±45.0 °C at 760 mmHg, and a flash point of 203.4±28.7 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Derivatives in Opioid Peptidomimetics
2,6-Dimethyl-L-tyrosine (Dmt) is instrumental in the development of synthetic opioid ligands, offering improved potency at opioid receptor types due to its unique structure. Innovative synthesis methods, including microwave-assisted Negishi coupling, have been developed to enhance the availability of Dmt for opioid research. This has led to the exploration of Dmt in a variety of opioid peptidomimetics, contributing significantly to opioid receptor subtype studies (Bender et al., 2015).
Total Synthesis for Peptide Mimetics
Dmt has been synthesized as a constrained aromatic α-amino acid, designed for creating specific local constraints in peptides or peptide mimetics. This synthesis approach, involving asymmetric synthesis of all four stereoisomers, contributes to the understanding and development of peptide analogues and their structure-activity relationships (Qian et al., 1995).
Role in Peptide-Receptor Interactions
Research on tyrosine analogues, such as 2′,6′-dimethyl-β-methyl-tyrosines, has revealed restricted rotations about their Cβ-Cγ bonds. These dynamic properties of Dmt and similar compounds shed light on the role of side chain dynamics in peptide-receptor interactions, which is crucial for understanding protein functions (Jiao et al., 1993).
Influence on Opioid Parameters
Dmt enhances receptor affinity and functional bioactivity in opioid peptides. Studies on compounds like H-Dmt-NH-CH(3) have demonstrated significant affinity and partial mu-opioid agonism, contributing to the understanding of opioid pharmacology (Fujita et al., 2005).
Efficient Synthesis for Pharmaceutical Applications
Advances in the synthesis of Dmt, such as the use of palladium-catalyzed directed C-H functionalization, have streamlined the production of this compound. These methods avoid racemization at α-chiral centers, making Dmt more accessible for pharmaceutical research and development (Wang et al., 2017).
Biotechnological Production and Applications
The broader context of L-tyrosine production and application, including biotechnological methods, has implications for the production of Dmt. These methods allow for environmentally friendly and carbon-efficient production of L-tyrosine and its derivatives, including Dmt, for various industrial and pharmaceutical applications (Lütke-Eversloh et al., 2007).
Analogue Preparation in Analgesic Research
Preparation of analogues of Dmt, particularly in the context of analgesic dipeptide research, has expanded the understanding of opioid activity and analgesic properties. This research has direct implications for the development of new analgesic compounds (Chandrakumar et al., 1992).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDLIKCFHLFKO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154070 | |
Record name | 2,6-Dimethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-L-tyrosine | |
CAS RN |
123715-02-6 | |
Record name | 2',6'-Dimethyltyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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